molecular formula C15H9Cl2NO B8622745 3-(2-Chlorophenyl)-2-(4-chlorophenyl)-3-oxopropanenitrile

3-(2-Chlorophenyl)-2-(4-chlorophenyl)-3-oxopropanenitrile

Cat. No. B8622745
M. Wt: 290.1 g/mol
InChI Key: ACNWNWRUEHGADB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chlorophenyl)-2-(4-chlorophenyl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C15H9Cl2NO and its molecular weight is 290.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Chlorophenyl)-2-(4-chlorophenyl)-3-oxopropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chlorophenyl)-2-(4-chlorophenyl)-3-oxopropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(2-Chlorophenyl)-2-(4-chlorophenyl)-3-oxopropanenitrile

Molecular Formula

C15H9Cl2NO

Molecular Weight

290.1 g/mol

IUPAC Name

3-(2-chlorophenyl)-2-(4-chlorophenyl)-3-oxopropanenitrile

InChI

InChI=1S/C15H9Cl2NO/c16-11-7-5-10(6-8-11)13(9-18)15(19)12-3-1-2-4-14(12)17/h1-8,13H

InChI Key

ACNWNWRUEHGADB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(C#N)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (4-chlorophenyl)acetonitrile (15.1 g, 100 mmol) in THF (250 ml) was added NaH (60% dispersion in oil, 8.0 g, 200 mmol) in 3 portions over 5 minutes. To this was added a solution of 2-chlorobenzoic acid ethyl ester (18.3 g, 100 mmol) in THF (50 ml), dropwise over 10 minutes. The mixture was then heated at 60° C. overnight. After cooling to room temperature, water was added (2×10 ml, bubbling observed), and the reaction was concentrated, in vacuo, to ½ volume. The mixture was diluted with water (125 ml) and methylene chloride (125 ml), adjusted to pH=7 with 3 N aqueous HCl, and the aqueous layer separated and extracted with additional methylene chloride. The combined organics were dried (MgSO4) and concentrated, in vacuo, to give a brown oil (33 g) that began to solidify on standing. After stirring the residue overnight in diisopropyl ether (250 ml), the solid product was collected by vacuum filtration to afford, after drying, in vacuo, title product I-3A-1a (15.2 g, 52%) as a tan solid: −ESI MS (M−1) 288.0; 1H NMR (400 MHz, CD2Cl2) δ 7.74 (d, J=8.30 Hz, 1H), 7.60–7.25 (m, 7H), 5.65 (s, 1H).
Quantity
15.1 g
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name

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